molecular formula C15H10O3 B183609 7-hydroxy-3-phenyl-2H-chromen-2-one CAS No. 6468-96-8

7-hydroxy-3-phenyl-2H-chromen-2-one

Cat. No. B183609
CAS RN: 6468-96-8
M. Wt: 238.24 g/mol
InChI Key: RIPZCQZTVDNJHQ-UHFFFAOYSA-N
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Description

“7-hydroxy-3-phenyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

A new series of novel 7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoles were synthesized using a click chemistry approach . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .


Molecular Structure Analysis

The crystal structure of “7-hydroxy-3-phenyl-2H-chromen-2-one” features R 2 2 (12) centrosymmetric dimers formed via C—H⋯O interactions and these dimeric aggregates are connected by C—H⋯π interactions .


Chemical Reactions Analysis

Coumarins have been routinely employed as herbal medicines since early ages . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .


Physical And Chemical Properties Analysis

The molecular weight of “7-hydroxy-3-phenyl-2H-chromen-2-one” is 254.24 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Safety and Hazards

The hazard statements for a similar compound, “4,7-dihydroxy-3-phenyl-2H-chromen-2-one”, include H310 - H315 - H319 - H413 . These indicate that the compound may cause skin and eye irritation, and may be harmful in contact with skin .

properties

IUPAC Name

7-hydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPZCQZTVDNJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419831
Record name 7-hydroxy-3-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6468-96-8
Record name 7-hydroxy-3-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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